molecular formula C17H18N4O2S B5743784 N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5743784
M. Wt: 342.4 g/mol
InChI Key: XFHOZDFCOWWDQJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a furan-2-yl moiety at position 3. A sulfanyl acetamide linker connects the triazole to a 4-ethylphenyl group. Its synthesis likely involves cyclization and alkylation steps, as seen in related compounds .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-12-6-8-13(9-7-12)18-15(22)11-24-17-20-19-16(21(17)2)14-5-4-10-23-14/h4-10H,3,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHOZDFCOWWDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the triazole intermediate.

    Attachment of the Ethylphenyl Group: This step may involve a substitution reaction where the ethylphenyl group is attached to the nitrogen atom of the triazole ring.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially yielding different reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the ethylphenyl or furan rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the triazole ring may produce dihydrotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological properties, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound may find applications in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and the ethylphenyl group may enhance binding affinity and specificity towards the target.

Comparison with Similar Compounds

Comparison with VUAA1 (Orco Agonist)

VUAA1 : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide .

Feature Target Compound VUAA1
5-Substituent Furan-2-yl 3-Pyridinyl
4-Substituent Methyl Ethyl
Biological Role Potential Orco modulation Orco agonist (insect odorant receptors)
Key Difference Heterocyclic aromatic (furan) Basic aromatic (pyridine)

Orco agonism in VUAA1 is critical for insect olfaction studies, suggesting the target compound could serve as a structural probe for receptor specificity .

Antiviral Derivatives with Triazole-Sulfanyl Scaffolds

Antiviral Analogs : 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives ().

Feature Target Compound Antiviral Derivatives
Core Structure Triazole-sulfanyl-acetamide Triazole-sulfanyl-acetamide
5-Substituent Furan-2-yl Varied (not specified)
Activity Underexplored Inhibits adenovirus/ECHO-9 replication

While the target compound shares the triazole-sulfanyl-acetamide backbone, its furan substituent may confer distinct electronic properties. Antiviral derivatives in highlight the scaffold’s versatility, suggesting the target compound warrants evaluation against viral targets .

Antimicrobial and Anti-Inflammatory Analogs

N-Substituted Aryl Acetamides (): Derivatives with pyridin-4-yl and carbamoyl groups.

Feature Target Compound Antimicrobial Derivatives
Triazole Substituent Furan-2-yl, methyl Pyridin-4-yl, carbamoyl
N-Substituent 4-Ethylphenyl Varied aryl groups
Activity Not reported Antibacterial (MIC: 12.5–50 µg/mL)

Electron-withdrawing groups on aryl rings in enhance antimicrobial activity.

Fluorinated and Halogenated Analogs

Examples :

  • N-(2-bromo-4,6-difluorophenyl) analog ()
  • N-(3-chloro-4-fluorophenyl) analog ()
Feature Target Compound Halogenated Analogs
Aromatic Ring 4-Ethylphenyl Halogen-substituted phenyl
Bioactivity Undetermined Predicted enhanced PK properties

Halogenation (e.g., F, Cl, Br) often improves membrane permeability and metabolic resistance. The target compound’s ethyl group may offer comparable lipophilicity without halogen-related toxicity risks .

Physicochemical Properties

  • Molecular Weight : ~363 g/mol (estimated).
  • LogP : Predicted ~2.5 (furan and ethyl groups enhance lipophilicity).
  • Acid Dissociation (pKa) : ~11.3 (similar to analogs in ), suggesting moderate basicity .

Biological Activity

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a triazole moiety, which has been recognized for its diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.

The compound's molecular formula is C18H21N5OSC_{18}H_{21}N_{5}OS with a molecular weight of 355.5 g/mol. Its structure features a triazole ring linked to a furan moiety and an ethylphenyl group, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H21N5OS
Molecular Weight355.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C18H21N5OS/c1-3-14...
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have shown that similar compounds exhibit high efficacy against various fungal strains. For instance, compounds with the triazole moiety have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.01–0.27 μmol/mL against pathogenic fungi such as Aspergillus spp. and Candida spp. .

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been extensively documented. Compounds similar to this compound have shown considerable activity against both Gram-positive and Gram-negative bacteria. For example, certain triazole-based compounds have been reported with MIC values ranging from 0.125 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer properties of triazoles are gaining attention in drug development. Research has indicated that specific derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The structure–activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance anticancer efficacy.

Case Studies

Several case studies highlight the biological activity of related triazole compounds:

  • Antifungal Efficacy : A study compared the antifungal activity of several triazole derivatives against Gibberella nicotiancola and Gibberella saubinetii, demonstrating that some derivatives had higher potency than established antifungals like ketoconazole.
  • Antibacterial Properties : Another investigation evaluated a series of triazole-thiadiazole hybrids for antibacterial activity against MRSA, revealing that certain modifications increased potency significantly compared to standard treatments like vancomycin.
  • Anticancer Potential : In vitro studies on triazole-containing compounds showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents.

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